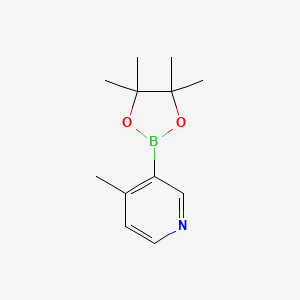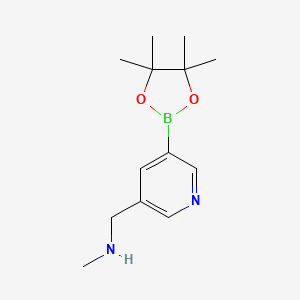
N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine
Übersicht
Beschreibung
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a methyl group attached to the nitrogen atom, and a tetramethyl-1,3,2-dioxaborolane group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical aromaticity of the pyridine ring, with the electron-donating methyl group and the electron-withdrawing dioxaborolane group potentially influencing the electronic structure of the molecule .Chemical Reactions Analysis
The compound contains a boronic ester group (part of the dioxaborolane), which is often used in Suzuki-Miyaura cross-coupling reactions . The pyridine ring could potentially undergo electrophilic substitution reactions.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine is used in various synthetic processes. For example, the compound has been involved in the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings. These compounds are synthesized through substitution reactions and characterized using methods such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is also applied for conformational and molecular structure analyses (Huang et al., 2021).
Application in Medicinal Chemistry
This chemical is also significant in medicinal chemistry. It serves as a building block in the synthesis of novel Schiff bases. These bases have been synthesized and screened for various biological activities, such as anticonvulsant activity. The chemical structures of these compounds are confirmed through techniques like FT-IR and NMR spectroscopy, elemental analysis, and have shown promising results in various biological models (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging Applications
This compound has also been utilized in the synthesis of Iron(III) complexes for applications in cellular imaging and photocytotoxicity in red light. These complexes demonstrate significant photocytotoxicity to various cell lines, indicating potential in therapeutic and diagnostic applications (Basu et al., 2014).
Ambient-Temperature Synthesis
Additionally, it has been involved in ambient-temperature synthesis processes. For example, the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine using magnesium sulfate as a drying agent has been reported. Such compounds are characterized using IR, NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the suzuki-miyaura coupling reaction , suggesting that this compound may interact with palladium catalysts.
Mode of Action
Based on its structural similarity to other boronic acid derivatives, it may participate in borylation reactions . In these reactions, the compound could interact with its targets (e.g., palladium catalysts) and undergo changes that facilitate the formation of new bonds.
Biochemical Pathways
The compound may be involved in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction. This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds. The downstream effects of this reaction depend on the specific context in which it is used.
Pharmacokinetics
Its solubility in methanol suggests that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be context-dependent. In the context of a Suzuki-Miyaura coupling reaction, the compound’s action would result in the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as temperature, light, and air can influence the action, efficacy, and stability of this compound . For instance, it should be stored under inert gas and away from light and air . The compound’s action may also be influenced by the presence of other substances, such as catalysts or other reactants, in its environment.
Eigenschaften
IUPAC Name |
N-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-6-10(7-15-5)8-16-9-11/h6,8-9,15H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJAMCUJUXTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726100 | |
| Record name | N-Methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171893-98-3 | |
| Record name | N-Methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


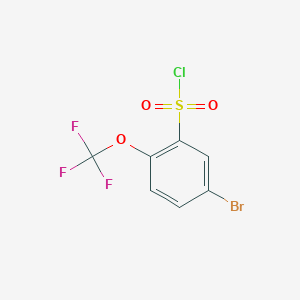
![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)
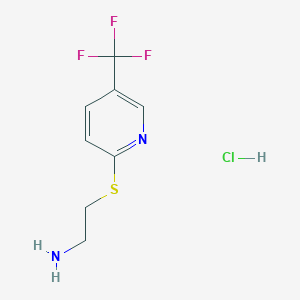
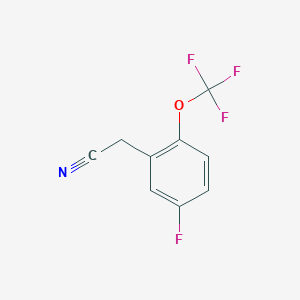
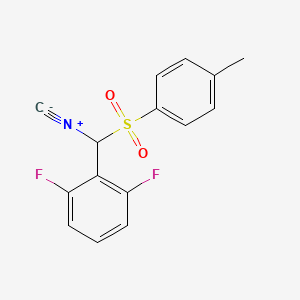
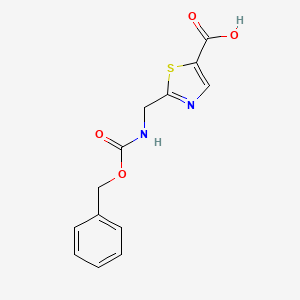
![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)
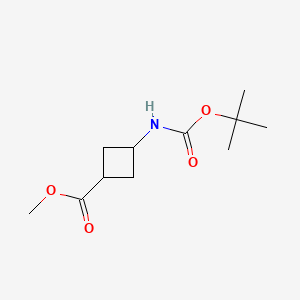
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)
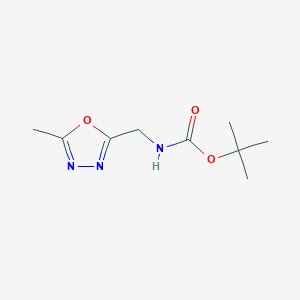
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)

![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)
